5-Bromo-1-(2-fluorobenzyl)pyrimidin-2(1H)-one
Description
5-Bromo-1-(2-fluorobenzyl)pyrimidin-2(1H)-one is a halogenated pyrimidinone derivative characterized by a bromine atom at the 5-position of the pyrimidinone ring and a 2-fluorobenzyl group at the 1-position. Pyrimidin-2(1H)-ones are pivotal in medicinal chemistry due to their presence in bioactive molecules and pharmaceuticals.
Properties
IUPAC Name |
5-bromo-1-[(2-fluorophenyl)methyl]pyrimidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrFN2O/c12-9-5-14-11(16)15(7-9)6-8-3-1-2-4-10(8)13/h1-5,7H,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPBMTXJKIOELRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(C=NC2=O)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-(2-fluorobenzyl)pyrimidin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-fluorobenzyl bromide and 5-bromopyrimidin-2(1H)-one.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Procedure: The 2-fluorobenzyl bromide is added to a solution of 5-bromopyrimidin-2(1H)-one in DMF, followed by the addition of K2CO3. The mixture is then heated to promote the nucleophilic substitution reaction, resulting in the formation of this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-(2-fluorobenzyl)pyrimidin-2(1H)-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom on the pyrimidine ring can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrimidine ring.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyrimidin-2(1H)-one derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of pyrimidine N-oxides.
Reduction Products: Reduction can yield dihydropyrimidine derivatives.
Scientific Research Applications
5-Bromo-1-(2-fluorobenzyl)pyrimidin-2(1H)-one has several applications in scientific research:
Medicinal Chemistry: It is explored as a potential lead compound for developing new pharmaceuticals, particularly as inhibitors of specific enzymes or receptors.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 5-Bromo-1-(2-fluorobenzyl)pyrimidin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group enhances its binding affinity and specificity, while the bromine atom can participate in halogen bonding, further stabilizing the interaction. These interactions can modulate the activity of the target, leading to the desired biological effect.
Comparison with Similar Compounds
Halogen Substitution and Position
- 5-Bromo-3-fluoropyridin-2(1H)-one (CAS 156772-63-3): Features bromine and fluorine on a pyridinone core. The pyridinone ring (six-membered) vs. pyrimidinone (five-membered) alters ring strain and hydrogen-bonding capacity. The similarity score of 0.95 () highlights structural proximity, but the smaller ring may reduce steric hindrance .
- 5-Chloropyrimidin-2(1H)-one hydrochloride (CAS 42748-90-3): Chlorine substitution at the 5-position reduces molecular weight (MW 159.01) compared to bromine (MW 284.11 for the target compound). Chlorine’s lower electronegativity may decrease reactivity in nucleophilic aromatic substitution .
Substituents on the Benzyl/Phenyl Group
- 5-Bromo-1-(pyridin-2-ylmethyl)pyrimidin-2(1H)-one (Ref: 10-F403848): Replacing the fluorobenzyl group with a pyridinylmethyl group introduces basicity via the pyridine nitrogen. This could enhance solubility in acidic conditions but reduce blood-brain barrier penetration compared to the fluorobenzyl group .
- 5-Bromo-1-(4-methoxyphenyl)pyrazin-2(1H)-one (CAS 2090092-45-6): The methoxy group is electron-donating, contrasting with the electron-withdrawing fluorine in the target compound. This difference may influence oxidative stability and metabolic pathways .
Functional Group Additions
Heterocyclic Core Variations
- 3-Bromo-1-(2-fluorophenyl)pyridin-2(1H)-one (CAS 1824271-98-8): The pyridinone core lacks the nitrogen atom at position 3 present in pyrimidinones, altering hydrogen-bonding patterns. This may reduce binding affinity to targets requiring a pyrimidinone scaffold .
- The MW (203.04) is lower than the target compound, suggesting differences in pharmacokinetics .
Data Tables
Table 1: Structural and Physical Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituents |
|---|---|---|---|---|
| Target Compound | - | C₁₁H₉BrFN₂O | 284.11 | 5-Br, 1-(2-fluorobenzyl) |
| 5-Bromo-3-fluoropyridin-2(1H)-one | 156772-63-3 | C₅H₃BrFNO | 192.99 | 5-Br, 3-F |
| 5-Chloropyrimidin-2(1H)-one HCl | 42748-90-3 | C₄H₄Cl₂N₂O | 159.01 | 5-Cl |
| 5-Bromo-6-(trifluoromethyl)pyrimidin-4(1H)-one | 126538-81-6 | C₅H₂BrF₃N₂O | 243.98 | 5-Br, 6-CF₃ |
Biological Activity
5-Bromo-1-(2-fluorobenzyl)pyrimidin-2(1H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, chemical properties, and biological activity, supported by relevant studies and data.
Chemical Structure and Properties
Molecular Formula : C11H9BrFN2O
Molecular Weight : 283.1 g/mol
CAS Number : 1492148-75-0
The compound features a bromine atom at the 5th position of the pyrimidinone ring and a 2-fluorobenzyl group attached to the nitrogen atom. The presence of halogens such as bromine and fluorine is known to enhance the lipophilicity and biological activity of organic compounds.
Synthesis
The synthesis of this compound typically involves:
- N-Alkylation : The reaction starts with 2-pyridone and 2-fluorobenzyl bromide, using potassium carbonate in dimethylformamide (DMF) as the solvent.
- Bromination : The N-(2-fluorobenzyl)pyridin-2(1H)-one is then brominated using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) to introduce the bromine at the 5th position.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The halogen substituents enhance binding affinity, which can lead to modulation of various biochemical pathways.
Anticancer Activity
Several studies have investigated the anticancer properties of compounds similar to or including this compound:
- Cytotoxicity Assays : In vitro studies have shown that related compounds can induce apoptosis in cancer cell lines such as A549 (lung cancer) and HCT116 (colon cancer). For example, certain derivatives have been shown to induce late apoptosis or necrosis with significant cell cycle arrest in the S phase .
- Flow Cytometry Analysis : Compounds similar to this pyrimidinone have demonstrated increased annexin V positivity, indicating enhanced apoptotic processes compared to controls .
Enzyme Inhibition
Research indicates that this compound may exhibit inhibitory effects on various enzymes:
- Cholinesterase Inhibition : Similar compounds have shown promise in inhibiting butyrylcholinesterase, which is relevant for neurodegenerative diseases like Alzheimer's .
- Antioxidant Activity : Some studies suggest that these compounds can protect against oxidative stress by scavenging free radicals, thereby preventing lipid peroxidation in cellular membranes .
Case Studies and Research Findings
Comparative Analysis
When comparing this compound with similar compounds:
| Compound | Unique Features |
|---|---|
| 5-Bromo-1-(2-chlorobenzyl)pyrimidin-2(1H)-one | Chlorine instead of fluorine; potentially different biological activity due to electronic effects. |
| 5-Bromo-1-(2-methylbenzyl)pyrimidin-2(1H)-one | Methyl group may alter lipophilicity and receptor binding compared to fluorinated analogs. |
The unique presence of fluorine in this compound enhances its biological activity by improving metabolic stability and selectivity towards molecular targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
